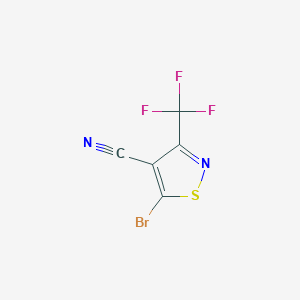
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile
Descripción general
Descripción
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a heteroatom-containing organic compound. It has a molecular weight of 257.03 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5BrF3N2S/c6-4-2 (1-10)3 (11-12-4)5 (7,8)9 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 257.03 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is involved in regioselective hydrodehalogenation processes. This chemical serves as a key intermediate in the synthesis of various isothiazole derivatives with potential applications in different fields of chemistry (Ioannidou & Koutentis, 2011).
- It is also used in Suzuki coupling reactions, a significant process in organic chemistry for creating carbon-carbon bonds, indicating its utility in complex molecule synthesis (Christoforou, Koutentis, & Rees, 2003).
Derivatives and Reactions
- The compound plays a role in the synthesis of thienoisothiazole derivatives. These derivatives have potential applications in material science and pharmaceuticals (James & Krebs, 1982).
- It is used in reactions with secondary dialkylamines, showcasing its versatility in producing various derivatives with potential applications in medicinal chemistry (Kalogirou & Koutentis, 2014).
Biochemical Research
- Studies have utilized derivatives of this compound in the development of new ruthenium(II) complexes, which have demonstrated interactions with DNA and proteins, suggesting potential applications in biochemical research and therapy (Đukić et al., 2020).
Structural and Topological Analysis
- Research on the structural, topological, and vibrational properties of isothiazole derivatives, including those derived from this compound, provides insights into their chemical behavior and potential applications in various scientific fields (Romani et al., 2015).
Propiedades
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISYIRUNXAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


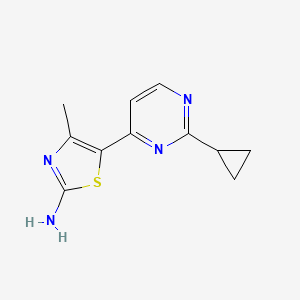
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
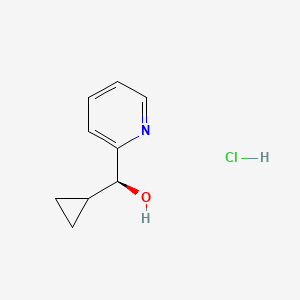
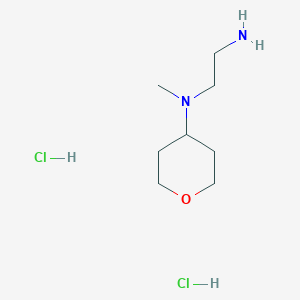
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
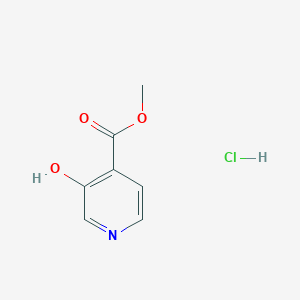
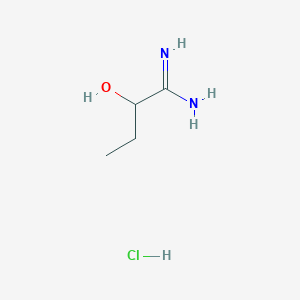
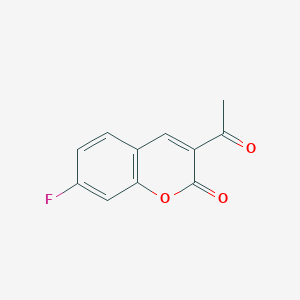


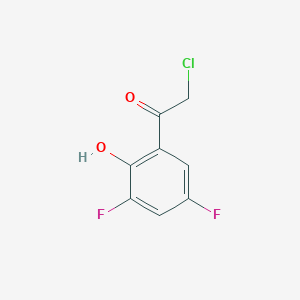
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
